molecular formula C12H12N2O4S2 B5519051 2,5-dimethyl-N-(3-nitrophenyl)thiophene-3-sulfonamide

2,5-dimethyl-N-(3-nitrophenyl)thiophene-3-sulfonamide

Cat. No.: B5519051
M. Wt: 312.4 g/mol
InChI Key: DKCNKEOFFMTBLU-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(3-nitrophenyl)thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C12H12N2O4S2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.02384922 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

New Synthesis Methods for Sulfonamides

A study by Luo Yan et al. (2006) presented a novel synthesis method for sulfonamides, using 1-propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine as starting compounds to develop adenosine A2B receptor antagonists. This method overcomes the low yields of standard reactions, indicating the potential of similar compounds in medicinal chemistry applications (Luo Yan et al., 2006).

Urease Inhibition and Antibacterial Activity

Mnaza Noreen et al. (2017) synthesized thiophene sulfonamide derivatives via the Suzuki cross-coupling reaction, demonstrating significant urease inhibition and antibacterial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Mnaza Noreen et al., 2017).

Tautomeric Behavior and Spectroscopy

Aliye Gediz Erturk et al. (2016) investigated the tautomeric behavior of a sulfonamide derivative, which is crucial for understanding the pharmaceutical and biological activities of these molecules. This study used spectroscopic methods to identify conformers, contributing to the field of bioorganic and medicinal chemistry (Aliye Gediz Erturk et al., 2016).

Fluorescent Probe Development

Z. Wang et al. (2012) developed a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols, showcasing the use of thiophene derivatives in sensitive detection techniques for environmental and biological sciences (Z. Wang et al., 2012).

Solubilization and Micellar Media Interaction

Rizwan Saeed et al. (2017) examined the solubilization of thiophene derivatives by micellar solution of sodium dodecyl sulfate, providing insights into the interaction of these compounds with surfactants and their potential applications in various industrial processes (Rizwan Saeed et al., 2017).

Properties

IUPAC Name

2,5-dimethyl-N-(3-nitrophenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c1-8-6-12(9(2)19-8)20(17,18)13-10-4-3-5-11(7-10)14(15)16/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCNKEOFFMTBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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